molecular formula C13H9ClN2O B13877621 1-(4-chlorophenyl)-2H-indazol-3-one

1-(4-chlorophenyl)-2H-indazol-3-one

Katalognummer: B13877621
Molekulargewicht: 244.67 g/mol
InChI-Schlüssel: AXTDLACXKFUPAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2H-indazol-3-one is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

The synthesis of 1-(4-chlorophenyl)-2H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-(4-chlorophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1-(4-Chlorophenyl)-2H-indazol-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-2H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)-2H-indazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific indazole core structure, which imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H9ClN2O

Molekulargewicht

244.67 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2H-indazol-3-one

InChI

InChI=1S/C13H9ClN2O/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)15-16/h1-8H,(H,15,17)

InChI-Schlüssel

AXTDLACXKFUPAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NN2C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.